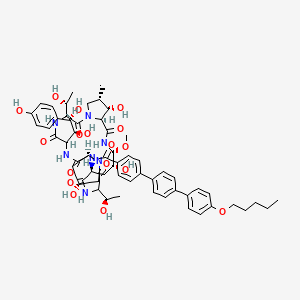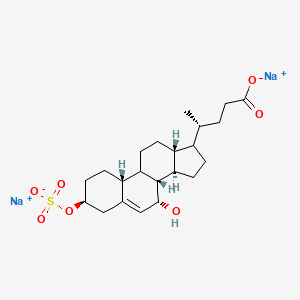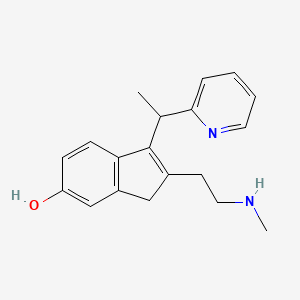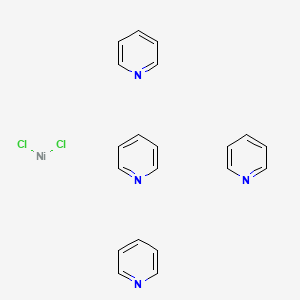
(Nicl2(PY)4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a nickel complex where the nickel ion is coordinated by four pyridine ligands and two chloride ions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
准备方法
Synthetic Routes and Reaction Conditions
Tetrapyridyl nickel (II) dichloride can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of nickel(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
NiCl2+4C5H5N→NiCl2(C5H5N)4
Industrial Production Methods
In an industrial setting, the production of tetrapyridyl nickel (II) dichloride involves similar principles but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
Tetrapyridyl nickel (II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The pyridine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with tetrapyridyl nickel (II) dichloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
科学研究应用
Tetrapyridyl nickel (II) dichloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of tetrapyridyl nickel (II) dichloride involves its ability to coordinate with various ligands and participate in electron transfer processes. The nickel ion in the complex can undergo changes in oxidation state, facilitating various catalytic reactions. The pyridine ligands stabilize the nickel ion and influence its reactivity .
相似化合物的比较
Similar Compounds
Nickel(II) chloride: A simpler nickel complex without pyridine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Nickel(II) 2,2’-bipyridine complex: A nickel complex with bipyridine ligands.
Uniqueness
Tetrapyridyl nickel (II) dichloride is unique due to its specific coordination environment, which provides distinct reactivity and stability compared to other nickel complexes. The presence of four pyridine ligands allows for versatile applications in catalysis and coordination chemistry .
属性
分子式 |
C20H20Cl2N4Ni |
|---|---|
分子量 |
446.0 g/mol |
IUPAC 名称 |
dichloronickel;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChI 键 |
KIESYLFSGNDAGD-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
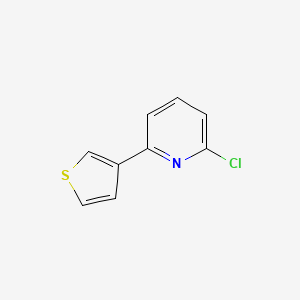
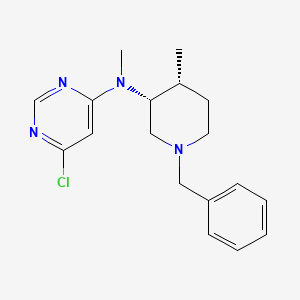
![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
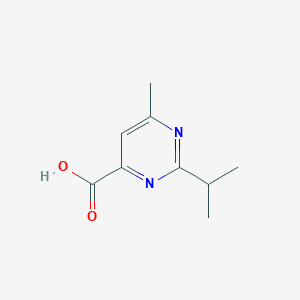
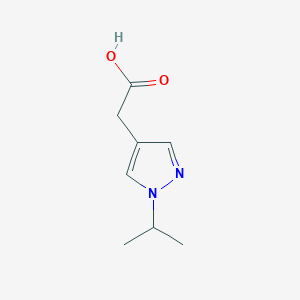
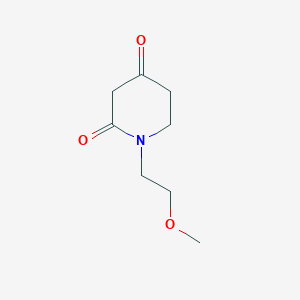
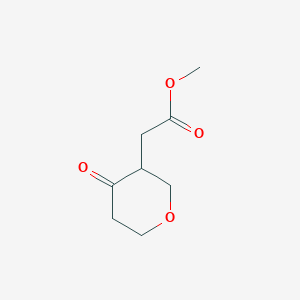
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)
